2-乙烯基-4-甲基苯甲酸甲酯

描述

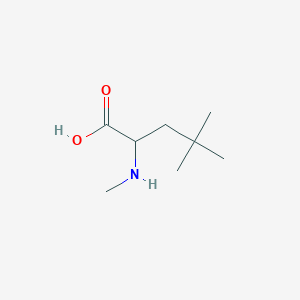

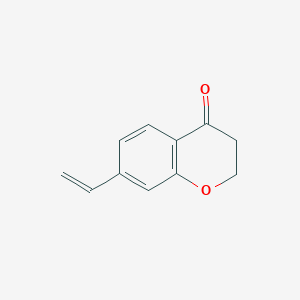

“Methyl 2-ethenyl-4-methylbenzoate” is an organic compound . It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group .

Synthesis Analysis

The synthesis of similar compounds often involves the esterification of benzoic acid with methanol . This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce the ester .Physical And Chemical Properties Analysis

“Methyl 2-ethenyl-4-methylbenzoate” is likely to be a colorless liquid at room temperature, similar to Methyl 4-ethylbenzoate . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform . Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm3 at 25°C .科学研究应用

化学过程中的合成和应用

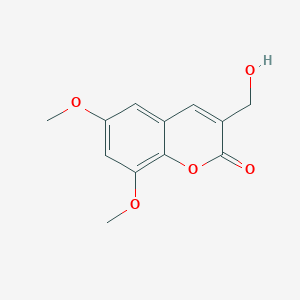

2-乙烯基-4-甲基苯甲酸甲酯是一种在各种化学合成和过程中具有潜在应用的化合物,已在不同情况下进行了探索。例如,它的衍生物已被用于开发高效的大规模合成工艺。Kucerovy 等人 (1997) 的一项研究描述了一种相关化合物 5-[2-(2,5-二甲氧基苯基)乙基]-2-羟基苯甲酸甲酯的合成,该化合物被设计用于治疗增生性疾病和癌症。该过程涉及从市售化合物开始的六步合成,并突出了霍纳-沃兹沃思-埃蒙斯型烯化和溴化反应等转化中的改进 (Kucerovy et al., 1997).

另一个例子涉及 Uchida 等人 (1990) 对 1,2-双(苯并[b]噻吩-3-基)乙烯衍生物的热不可逆光致变色性质的研究。这些衍生物表现出显着的光致变色性能,表明在材料科学中具有潜在应用 (Uchida et al., 1990).

分子结构和计算分析

类似化合物的分子结构和计算分析一直是研究的主题,提供了对其化学行为和潜在应用的见解。例如,Kumar 等人 (2014) 研究了 2-(4-氯苯基)-2-氧代乙基 3-甲基苯甲酸酯的分子结构,分析了其振动波数、超极化率和分子内的电荷转移。此类研究对于理解这些化合物在各个领域的分子特性和潜在应用至关重要 (Kumar et al., 2014).

在农业和环境科学中的应用

在农业和环境科学中,已经探索了 2-乙烯基-4-甲基苯甲酸甲酯的衍生物的潜在用途。Campos 等人 (2015) 研究了聚合物和固体脂质纳米颗粒在持续释放农业中广泛使用的杀菌剂 Carbendazim 和 Tebuconazole 中的作用。该研究突出了在农业应用中使用此类化合物作为载体系统的潜力,提供了缓释特性和降低环境毒性的优势 (Campos et al., 2015).

安全和危害

“Methyl 2-ethenyl-4-methylbenzoate” is likely to be combustible and harmful if swallowed . It may also be harmful to aquatic life . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid release to the environment . Protective gloves, eye protection, and face protection should be worn when handling this compound .

属性

IUPAC Name |

methyl 2-ethenyl-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-4-9-7-8(2)5-6-10(9)11(12)13-3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSDACCSCJFOCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-ethenyl-4-methylbenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)

![2-[(3-Methylphenyl)carbamoylamino]propanoic acid](/img/structure/B3097322.png)

![2-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3097342.png)